1-Nordistamycin A

Übersicht

Beschreibung

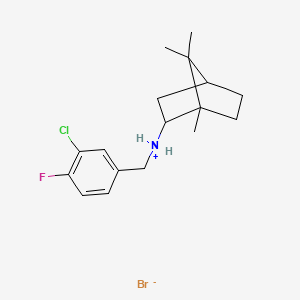

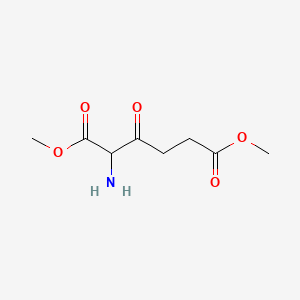

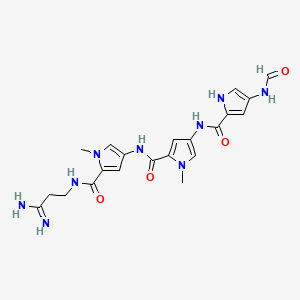

1-Nordistamycin A is a derivative of distamycin, a polyamide antibiotic known for its ability to bind to the minor groove of DNA. This compound is characterized by its unique structure, which includes three N-methyl-pyrrole units. It is primarily harvested from the bacterium Streptomyces netropsis, which also produces netropsin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nordistamycin A involves the assembly of its pyrrole units through a series of condensation reactions. The process typically starts with the formation of N-methyl-pyrrole-2-carboxylic acid, which is then coupled with other pyrrole units using carbodiimide reagents under anhydrous conditions. The final product is purified through chromatographic techniques to ensure high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control reaction conditions precisely, ensuring consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its identity and purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-Nordistamycin A undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions are carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides; conditionsvarious solvents, room temperature to reflux.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with modified functional groups. These products often exhibit different biological activities and properties compared to the parent compound .

Wissenschaftliche Forschungsanwendungen

1-Nordistamycin A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying DNA-binding interactions and minor groove binding.

Biology: Employed in research on gene regulation and chromatin structure due to its ability to bind to AT-rich regions of DNA.

Medicine: Investigated for its potential as an antineoplastic agent, particularly in the treatment of tumors.

Industry: Utilized in the development of fluorescent tags for DNA labeling and as a tool in molecular biology research

Wirkmechanismus

1-Nordistamycin A exerts its effects by binding to the minor groove of DNA, preferentially at AT-rich sites. This binding alters the DNA structure, inhibiting transcription and increasing the activity of topoisomerase II. The compound’s interaction with DNA leads to changes in chromatin structure, ultimately affecting gene expression and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Distamycin A: The parent compound, known for its DNA-binding properties and antineoplastic activity.

Netropsin: Another minor groove binder with similar DNA-binding characteristics but differing in its structural units.

Hoechst 33258: A fluorescent dye that binds to the minor groove of DNA, used for DNA staining in biological research

Uniqueness

1-Nordistamycin A is unique due to its specific structural modifications, which enhance its DNA-binding affinity and biological activity. Unlike its parent compound, distamycin A, this compound exhibits improved stability and a broader range of applications in scientific research .

Eigenschaften

IUPAC Name |

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[(4-formamido-1H-pyrrole-2-carbonyl)amino]-1-methylpyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N9O4/c1-29-10-14(6-16(29)20(33)24-4-3-18(22)23)28-21(34)17-7-13(9-30(17)2)27-19(32)15-5-12(8-25-15)26-11-31/h5-11,25H,3-4H2,1-2H3,(H3,22,23)(H,24,33)(H,26,31)(H,27,32)(H,28,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLSEBOKXHPYOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CC(=CN3)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N9O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90234610 | |

| Record name | 1-Nordistamycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85407-06-3 | |

| Record name | 1-Nordistamycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085407063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nordistamycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)

![1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane](/img/structure/B12796620.png)